molecular formula C31H36N4O2S B11089921 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 539808-86-1

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B11089921
CAS No.: 539808-86-1
M. Wt: 528.7 g/mol
InChI Key: FOHMAFWCPHVVMH-UHFFFAOYSA-N
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Description

This compound (CAS: 539808-86-1) is a 1,2,4-triazole derivative with a molecular formula of C₃₁H₃₆N₄O₂S and a molecular weight of 528.708 g/mol . Its structure features:

  • A 4-(tert-butyl)phenoxymethyl substituent at position 5 of the triazole ring.
  • An o-tolyl (2-methylphenyl) group at position 2.
  • A thioacetamide linkage connecting the triazole core to a mesityl (2,4,6-trimethylphenyl) group.

Synthetic routes for analogous triazoles (e.g., via hydrazinecarbothioamide cyclization and S-alkylation) are detailed in , with structural confirmation via IR, NMR, and elemental analysis .

Properties

CAS No.

539808-86-1

Molecular Formula

C31H36N4O2S

Molecular Weight

528.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C31H36N4O2S/c1-20-16-22(3)29(23(4)17-20)32-28(36)19-38-30-34-33-27(35(30)26-11-9-8-10-21(26)2)18-37-25-14-12-24(13-15-25)31(5,6)7/h8-17H,18-19H2,1-7H3,(H,32,36)

InChI Key

FOHMAFWCPHVVMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic molecule belonging to the class of triazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including a triazole ring, thioether linkage, and various aromatic substituents, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C31H36N4O2SC_{31}H_{36}N_{4}O_{2}S, with a molecular weight of approximately 528.70 g/mol. The presence of functional groups such as the tert-butyl group and phenoxy moiety enhances its biological activity by facilitating interactions with biological targets.

Property Value
Molecular FormulaC31H36N4O2S
Molecular Weight528.70 g/mol
Structural FeaturesTriazole ring, thioether linkage, phenoxy group

Anticancer Activity

Research on triazole derivatives has shown that they possess significant anticancer properties. The compound is hypothesized to exhibit similar activities owing to its structural characteristics. For instance, compounds with triazole rings have been reported to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways.

  • Cell Line Studies :
    • In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and others.
    • IC50 values for related compounds have been reported in the range of 6.6 to 8.3 μM against these cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanisms of Action :
    • Triazole derivatives may inhibit metalloproteinases (MMPs), which are involved in cancer metastasis. For instance, downregulation of MMP-2 and MMP-9 has been observed in studies involving related compounds .

Antimicrobial Activity

Compounds featuring the triazole moiety are also known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains and fungi.

  • In Vitro Antimicrobial Testing :
    • Similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.
    • The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to the compound :

  • Synthesis and Characterization :
    • Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions involving key intermediates derived from phenolic compounds.
    • Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
  • Comparative Studies :
    • Comparative analysis with other triazole derivatives revealed that modifications in substituents significantly impact biological activity.
    • For example, introducing different alkyl or aryl groups can enhance selectivity towards specific biological targets while reducing toxicity .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a potential pharmaceutical agent due to its structural complexity, which allows for diverse interactions with biological targets. Notable applications include:

  • Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit tumor cell growth. For instance, triazole derivatives have demonstrated significant activity against various cancer cell lines, including lung and breast cancer cells .
CompoundActivityTarget Cell Lines
Compound AHighLung, Colon
Compound BModerateBreast, Cervical

Agricultural Chemistry

In agricultural contexts, compounds with similar structures are often investigated for their fungicidal and herbicidal properties. The triazole moiety is particularly known for its efficacy against fungal pathogens.

Interaction Studies

Research involving interaction studies focuses on understanding the efficacy and safety profiles of the compound. Potential interactions include:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in tumor growth or pathogen resistance.
  • Receptor Binding : Investigating binding affinities to various receptors can elucidate mechanisms of action.

Quantitative Structure–Activity Relationship (QSAR)

QSAR studies are crucial for predicting the biological activity of new derivatives based on the structure of known compounds. This approach can guide the design of more effective agents by optimizing structural features associated with desired activities.

Antitumor Evaluations

Recent studies have shown that related triazole compounds exhibit significant antitumor activity in vitro:

  • A series of derivatives were tested against the NCI-60 cancer cell line panel, revealing promising results with some compounds showing low micromolar GI50 values (1.9–3.0 μM) against various human tumor cell lines .

Molecular Modeling

Molecular modeling techniques have been employed to predict the interactions between 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide and its biological targets. These studies help in understanding the binding mechanisms and optimizing lead compounds for enhanced efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues and their differences are summarized below:

Compound ID/CAS Substituents at Triazole Core Key Functional Groups Molecular Weight (g/mol)
Target: 539808-86-1 4-(o-tolyl), 5-(4-tert-butylphenoxymethyl) Thioacetamide, mesityl 528.708
539808-75-8 4-phenyl, 5-(4-tert-butylphenoxymethyl) Thioacetamide, mesityl ~524*
618441-46-6 4-(4-tert-butylphenyl), 5-phenoxymethyl Thioacetamide, phenyl ~540*
477313-63-6 4-(4-methoxyphenyl), 5-(4-tert-butylphenyl) Thioacetamide, 2-isopropylphenyl ~550*

Key Observations :

  • Position 4 Substitution : The target compound’s o-tolyl group introduces ortho-methyl steric hindrance, unlike the para-substituted phenyl or methoxyphenyl groups in analogues. This may affect ring planarity and intermolecular interactions .
  • Position 5 Substitution: The 4-tert-butylphenoxymethyl group in the target compound enhances hydrophobicity compared to simpler phenoxymethyl or alkyl chains in analogues .
  • Mesityl vs.

NMR Trends :

  • The tert-butyl group’s singlet (~1.3 ppm for 9H) and mesityl’s methyl groups (~2.2–2.4 ppm) would distinguish the target compound from analogues with simpler aryl groups .

Lipophilicity :

  • The tert-butyl and mesityl groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., methoxy in 477313-63-6 ), impacting solubility and bioavailability .

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